molecular formula C9H15N3O5 B15090738 N-(N-Acetylvalyl)-N-nitrosoglycine CAS No. 99152-10-0

N-(N-Acetylvalyl)-N-nitrosoglycine

Katalognummer: B15090738
CAS-Nummer: 99152-10-0
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: XZUXDHWLWRENOL-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(N-Acetylvalyl)-N-nitrosoglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a valyl residue, and a nitroso group attached to a glycine backbone. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic chemistry, biochemistry, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Acetylvalyl)-N-nitrosoglycine typically involves a multi-step process. One common method starts with the acetylation of valine to form N-acetylvaline. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the required product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(N-Acetylvalyl)-N-nitrosoglycine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The acetyl and nitroso groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and as a potential biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of novel materials and as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(N-Acetylvalyl)-N-nitrosoglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the acetyl and valyl residues may interact with protein active sites, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    N-Acetylvaline: A simpler analog without the nitroso group, used in peptide synthesis.

    N-Nitrosoglycine: Lacks the acetyl and valyl residues, primarily studied for its nitrosation reactions.

Uniqueness

N-(N-Acetylvalyl)-N-nitrosoglycine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

99152-10-0

Molekularformel

C9H15N3O5

Molekulargewicht

245.23 g/mol

IUPAC-Name

2-[[(2R)-2-acetamido-3-methylbutanoyl]-nitrosoamino]acetic acid

InChI

InChI=1S/C9H15N3O5/c1-5(2)8(10-6(3)13)9(16)12(11-17)4-7(14)15/h5,8H,4H2,1-3H3,(H,10,13)(H,14,15)/t8-/m1/s1

InChI-Schlüssel

XZUXDHWLWRENOL-MRVPVSSYSA-N

Isomerische SMILES

CC(C)[C@H](C(=O)N(CC(=O)O)N=O)NC(=O)C

Kanonische SMILES

CC(C)C(C(=O)N(CC(=O)O)N=O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.